molecular formula C11H17N3O B14786571 2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide

2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B14786571
M. Wt: 207.27 g/mol
InChI Key: NNGIKZMLCQIKFM-UHFFFAOYSA-N
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Description

2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide is an organic compound with the molecular formula C11H17N3O This compound features a butanamide backbone with an amino group, a methyl group, and a pyridin-4-ylmethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-methylbutanoic acid with pyridin-4-ylmethanamine under appropriate conditions. The reaction typically requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The pyridin-4-ylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The amino and pyridin-4-ylmethyl groups can form hydrogen bonds and other non-covalent interactions with target proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a pyridin-4-ylmethyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(2)10(12)11(15)14-7-9-3-5-13-6-4-9/h3-6,8,10H,7,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGIKZMLCQIKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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